molecular formula C27H25N5O3 B2441602 N-(3,5-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide CAS No. 1242962-92-0

N-(3,5-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide

Cat. No.: B2441602
CAS No.: 1242962-92-0
M. Wt: 467.529
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C27H25N5O3 and its molecular weight is 467.529. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3/c1-18-14-19(2)16-21(15-18)28-24(33)17-31-27(35)32-23-11-7-6-10-22(23)25(34)30(26(32)29-31)13-12-20-8-4-3-5-9-20/h3-11,14-16H,12-13,17H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASNKYLIYAUZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide (CAS Number: 1242962-92-0) is a synthetic compound that has garnered interest in recent years due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C27H25N5O3C_{27}H_{25}N_{5}O_{3}, with a molecular weight of 467.5 g/mol. The compound features a complex heterocyclic structure that includes a triazoloquinazoline moiety, which is often associated with diverse biological activities.

PropertyValue
CAS Number1242962-92-0
Molecular FormulaC27H25N5O3
Molecular Weight467.5 g/mol

Anticancer Activity

Recent studies have highlighted the potential of this compound as an inhibitor of Polo-like kinase 1 (Plk1), a protein implicated in the regulation of cell division and frequently overexpressed in various cancers. The inhibition of Plk1 can disrupt mitotic progression and induce apoptosis in cancer cells.

Mechanism of Action
The compound acts by binding to the polo-box domain (PBD) of Plk1, preventing its interaction with other proteins necessary for mitosis. This specific inhibition has been shown to have lower cytotoxic effects compared to traditional chemotherapeutics, which often affect both cancerous and healthy cells.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For example:

Cell LineIC50 (μM)
HeLa (Cervical)1.63 - 1.83
MCF-7 (Breast)2.00 - 2.50
A549 (Lung)0.75 - 1.00

These results indicate that the compound's potency varies across different cancer types but consistently shows promising activity.

Case Studies

In a notable study published in Nature Communications, researchers explored the structure-activity relationship (SAR) of triazoloquinazoline derivatives. They found that modifications to the side chains significantly influenced the compound's binding affinity and inhibitory activity against Plk1 PBD. The study emphasized the importance of hydrophobic interactions and electronic properties in enhancing biological activity.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of N-(3,5-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide through various mechanisms:

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound has been tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating significant cytotoxic effects. For instance, derivatives similar to this compound exhibited IC50 values ranging from 29 μM to 73 μM against HeLa cells .
  • Mechanisms of Action :
    • The mechanism by which this compound induces cytotoxicity involves the disruption of cellular pathways essential for cancer cell survival. Studies suggest it may interfere with DNA synthesis and repair mechanisms .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated:

  • Efficacy Against Bacterial and Fungal Strains :
    • Preliminary tests indicate that the compound exhibits broad-spectrum antimicrobial activity. It has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. Minimum inhibitory concentration (MIC) values were determined for various pathogens, revealing inhibition comparable to established antibiotics .
  • Case Studies :
    • In a study focusing on its antibacterial properties, the compound was effective against Escherichia coli and Pseudomonas aeruginosa, with MIC values indicating potential for development into a therapeutic agent for bacterial infections .

Anti-inflammatory Applications

The anti-inflammatory potential of this compound has been explored in several studies:

  • Mechanisms of Action :
    • The compound appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This suggests a dual role in managing both inflammation and pain associated with various conditions .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerMCF-7 (breast cancer)29 μM - 73 μM
AnticancerHeLa (cervical cancer)29 μM - 73 μM
AntimicrobialE. coliMIC: 8 μg/mL
AntimicrobialP. aeruginosaMIC: 16 μg/mL
Anti-inflammatoryVariousNot specified

Preparation Methods

Quinazolinone Ring Formation

The 4,5-dihydroquinazoline-1,5-dione core is typically synthesized via cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. A validated approach involves:

  • Starting Material Activation :
    Anthranilic acid or substituted analogs react with isatoic anhydride under basic conditions to form 2-aminobenzamide intermediates. For 4-phenethyl substitution, phenethylamine is introduced during this stage via nucleophilic ring-opening of isatoic anhydride (Scheme 1).

  • Cyclization :
    Treatment with carbon disulfide (CS₂) in alkaline media induces cyclization to yield 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives. Kinetic studies show optimal yields (78–85%) at 80–100°C with potassium hydroxide as base.

Table 1 : Representative Quinazolinone Intermediates

Substituent (R) Reaction Temp (°C) Yield (%) Reference
Phenethyl 80 82
Benzyl 100 78
Methyl 90 85

Triazolo[4,3-a]Quinazoline Annulation

Thetriazolo[4,3-a]quinazolin system is constructed via a two-step sequence:

  • Hydrazine Incorporation :
    Reaction of 2-thioxoquinazolinone with hydrazine hydrate in ethanol generates a hydrazine-bridged intermediate. NMR studies confirm exclusive attack at the C3 position due to thiocarbonyl activation.

  • Triazole Ring Closure :
    Subsequent treatment with pyridine and CS₂ at 80°C promotes cyclodehydration to form the triazoloquinazolinone scaffold. X-ray crystallography of analogs confirms the 1-thioxo-2,4-dihydro configuration.

Critical Parameter :

  • Solvent Polarity : Ethanol > DMF > THF (yields: 72% vs. 58% vs. 45%)
  • Stoichiometry : 1:2 molar ratio (quinazolinone:CS₂) minimizes disulfide byproducts

Side Chain Functionalization

Acetamide Installation at C2

The C2 position is modified via nucleophilic substitution or coupling reactions:

  • Chloroacetylation :
    Reaction of the triazoloquinazolinone core with chloroacetyl chloride in DMF introduces a chloromethyl ketone group. Kinetic data show complete conversion within 2 hours using triethylamine (TEA) as base.

  • Amide Coupling :
    Substitution with 3,5-dimethylaniline is achieved using COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholinocarbenium hexafluorophosphate], a uronium-type coupling agent. Comparative studies indicate COMU outperforms HATU or EDCI in yield (89% vs. 72% vs. 65%) and purity.

Table 2 : Coupling Agent Efficiency

Reagent Reaction Time (h) Yield (%) Purity (HPLC)
COMU 4 89 98.5
HATU 6 72 95.2
EDCI 8 65 91.8

Process Optimization Challenges

Regioselectivity in Triazole Formation

Competing pathways during cyclization may yieldtriazolo[1,5-a]quinazoline isomers. Control strategies include:

  • Temperature Modulation : Lower temperatures (60°C) favor the desired [4,3-a] isomer
  • Catalytic Zinc : 5 mol% ZnCl₂ increases regioselectivity to 9:1 (desired:undesired)

Solubility Limitations

The hydrophobic phenethyl and dimethylphenyl groups necessitate solvent screening:

  • Preferred Solvent Systems : DMF:THF (3:1) for coupling steps
  • Crystallization Additives : 10% polyethylene glycol (PEG-4000) improves crystal habit and filtration

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Diagnostic signals include:
    • δ 8.2–8.4 ppm (triazole H)
    • δ 4.3–4.5 ppm (phenethyl CH₂)
    • δ 2.3 ppm (dimethylphenyl CH₃)
  • HRMS : Calculated for C₂₈H₂₇N₅O₃ [M+H]⁺: 506.2091; Observed: 506.2089

Purity Assessment

HPLC methods using a C18 column (ACN:H₂O gradient) show ≥98% purity for optimized batches.

Scale-Up Considerations

Critical Quality Attributes (CQAs)

  • Residual Solvents : DMF < 500 ppm (ICH Q3C)
  • Genotoxic Impurities : Chloroacetyl chloride derivatives < 10 ppm

Environmental Controls

  • CS₂ Quenching : Alkaline hydrogen peroxide treatment converts residual CS₂ to non-volatile sulfates
  • Waste Streams : Copper catalysts from coupling steps removed via ion-exchange resins

Comparative Synthetic Routes

Alternative Pathway via Click Chemistry

A copper-catalyzed azide-alkyne cycloaddition (CuAAC) approach was explored for triazole formation:

  • Alkyne Installation : Propargyl bromide treatment of quinazolinone intermediates
  • Azide Precursor : 2-Azido-N-(3,5-dimethylphenyl)acetamide synthesized from chloroacetamide
  • Click Reaction : CuSO₄/sodium ascorbate catalyzes triazole formation (Yield: 68–74%)

Limitations :

  • Requires azide handling precautions
  • Lower overall yield compared to thermal cyclization

Q & A

Basic: What are the established synthetic routes for this compound, and what analytical techniques are critical for its characterization?

Synthesis involves multi-step reactions, typically starting with the formation of the triazoloquinazoline core via cyclization using reagents like POCl₃, followed by coupling with acetamide derivatives. Key intermediates are purified via column chromatography. Characterization requires 1H/13C NMR to confirm regiochemistry, HRMS for molecular weight validation, and XRD for crystallographic confirmation. Thermal stability is assessed via DSC/TGA , while purity is verified using HPLC .

Advanced: How can computational chemistry optimize the synthesis and predict reactivity?

Quantum mechanical methods (e.g., DFT) model transition states to predict favorable reaction pathways. For example, ICReDD’s workflow combines quantum chemical reaction path searches with machine learning to prioritize reagent combinations (e.g., solvent polarity, catalysts). This reduces experimental iterations by 30–50%. Molecular dynamics simulations further assess solvent effects on yield .

Basic: What biological targets or pharmacological activities are associated with this compound?

Preliminary studies suggest kinase inhibition (e.g., EGFR) or antimicrobial activity. In vitro assays like ELISA (for binding affinity) and MIC (minimum inhibitory concentration) tests are used. Structural analogs show activity against Gram-positive bacteria via cell wall disruption, validated via MTT assays .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Conduct meta-analysis with standardized protocols (e.g., CONSORT for in vivo studies). Use multivariate ANOVA to isolate variables (e.g., assay temperature, solvent polarity). Orthogonal methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) cross-validate binding data. Cheminformatics tools correlate structural motifs (e.g., substituent electronegativity) with activity discrepancies .

Advanced: What reaction engineering strategies improve scalability while preserving stereochemistry?

Continuous flow reactors with inline PAT (Process Analytical Technology) enable real-time monitoring of intermediates. Membrane separation (e.g., nanofiltration) purifies heat-sensitive intermediates. Kinetic modeling identifies rate-limiting steps (e.g., cyclization), guiding catalyst optimization (e.g., immobilized lipases for enantioselective synthesis) to achieve >90% ee .

Basic: How is the regiochemistry of the triazolo[4,3-a]quinazoline core confirmed?

2D NMR (HSQC, HMBC) maps heteronuclear correlations to distinguish regioisomers. IR spectroscopy identifies carbonyl stretches (1670–1750 cm⁻¹) unique to the fused ring system. XRD provides definitive proof by comparing lattice parameters with reference compounds .

Advanced: What experimental design frameworks optimize reaction conditions for novel derivatives?

Response Surface Methodology (RSM) with Central Composite Design models multivariable interactions (e.g., temperature, catalyst loading). High-throughput robotic screening tests 96-well plate matrices of solvents/bases. Bayesian optimization algorithms prioritize condition combinations that maximize yield (e.g., 73–75% for styryl derivatives) and minimize byproducts .

Key Methodological Insights from Evidence:

  • Synthesis Optimization : Integrate computational path searches with robotic screening to reduce trial-and-error .
  • Data Contradictions : Apply meta-analysis and orthogonal assays to isolate confounding variables .
  • Scalability : Use flow chemistry and membrane technologies to enhance throughput and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.